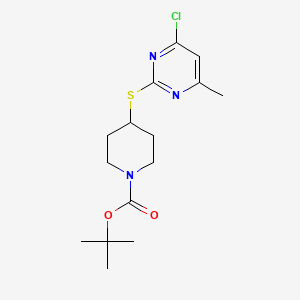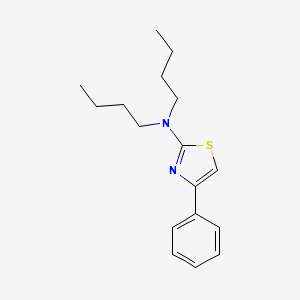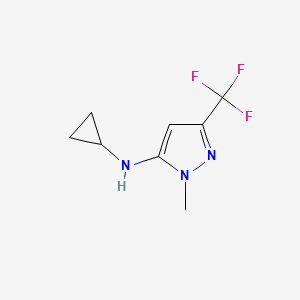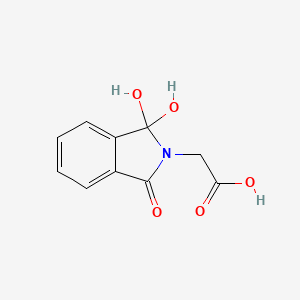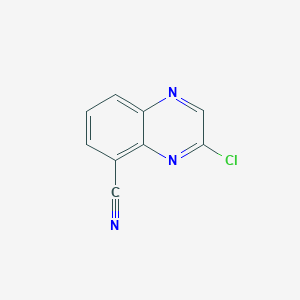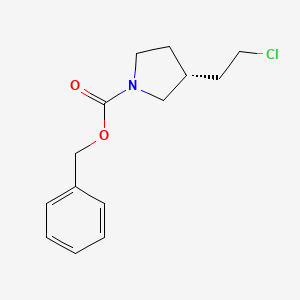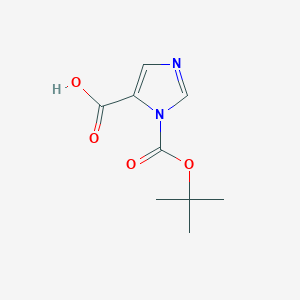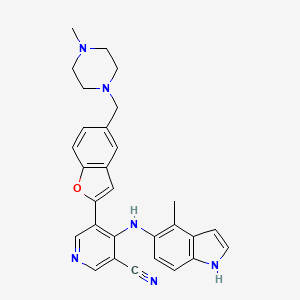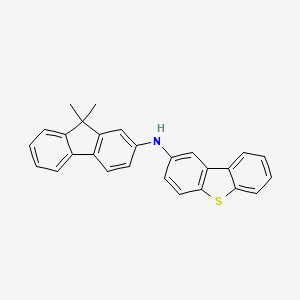
N-(9,9-dimethyl-9h-fluoren-2-yl)-2-dibenzothiophenamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(9,9-dimethyl-9h-fluoren-2-yl)-2-dibenzothiophenamine: is an organic compound that has garnered interest in various scientific fields due to its unique structural properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(9,9-dimethyl-9h-fluoren-2-yl)-2-dibenzothiophenamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Fluorenyl Intermediate: The initial step involves the preparation of 9,9-dimethyl-9H-fluorene-2-yl-2-boronic acid. This intermediate is synthesized through the reaction of 9,9-dimethylfluorene with boronic acid under specific conditions.
Coupling Reaction: The fluorenyl intermediate is then coupled with dibenzothiophene using a palladium-catalyzed Suzuki coupling reaction. This reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like toluene or ethanol.
Purification: The final product is purified using techniques such as column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
N-(9,9-dimethyl-9h-fluoren-2-yl)-2-dibenzothiophenamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenyl alcohols . Substitution reactions can lead to a variety of substituted fluorenyl and dibenzothiophene derivatives .
Applications De Recherche Scientifique
N-(9,9-dimethyl-9h-fluoren-2-yl)-2-dibenzothiophenamine has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of N-(9,9-dimethyl-9h-fluoren-2-yl)-2-dibenzothiophenamine involves its interaction with specific molecular targets and pathways. The compound’s fluorenyl and dibenzothiophene moieties allow it to interact with various enzymes and receptors, modulating their activity . These interactions can lead to changes in cellular processes and biochemical pathways, contributing to its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9,9-Dimethyl-9H-fluorene-2-yl-2-boronic acid
- N-(9,9-Dimethyl-9H-fluoren-2-yl)-9,9-diphenyl-9H-fluoren-2-amine
- N,N’-Bis(9,9-dimethyl-9H-fluoren-2-yl)-N,N’-diphenylbenzidine
Uniqueness
N-(9,9-dimethyl-9h-fluoren-2-yl)-2-dibenzothiophenamine stands out due to its unique combination of fluorenyl and dibenzothiophene moieties. This structural feature imparts distinct electronic and chemical properties, making it valuable in various research and industrial applications. Compared to similar compounds, it offers a unique balance of stability, reactivity, and functional versatility .
Propriétés
Formule moléculaire |
C27H21NS |
|---|---|
Poids moléculaire |
391.5 g/mol |
Nom IUPAC |
N-(9,9-dimethylfluoren-2-yl)dibenzothiophen-2-amine |
InChI |
InChI=1S/C27H21NS/c1-27(2)23-9-5-3-7-19(23)20-13-11-18(16-24(20)27)28-17-12-14-26-22(15-17)21-8-4-6-10-25(21)29-26/h3-16,28H,1-2H3 |
Clé InChI |
QSKYVFPJRPIEER-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)NC4=CC5=C(C=C4)SC6=CC=CC=C65)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


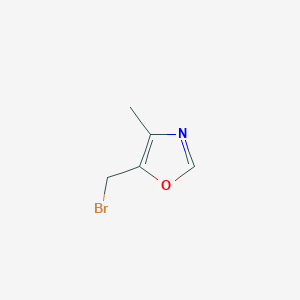
![1-[2-(2-Aminoethoxy)ethyl]-2-(2-methoxyethyl)-1H-imidazo[4,5-c]quinolin-4-amine](/img/structure/B13970635.png)
